4,5-Dicyanoimidazole

説明

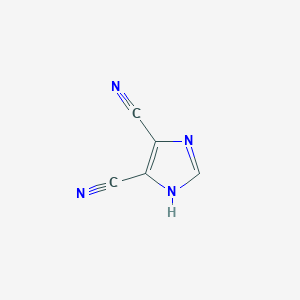

Structure

3D Structure

特性

IUPAC Name |

1H-imidazole-4,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2N4/c6-1-4-5(2-7)9-3-8-4/h3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDRLCRGKUCBQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00149943 | |

| Record name | 1H-Imidazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-28-7 | |

| Record name | 4,5-Dicyanoimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-4,5-dicarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1122-28-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-imidazole-4,5-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-IMIDAZOLE-4,5-DICARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ5X73C3CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4,5 Dicyanoimidazole

Advanced Synthetic Routes to the 4,5-Dicyanoimidazole Framework

The construction of the this compound ring system is primarily achieved through the cyclization of diaminomaleonitrile (B72808) (DAMN) with various carbonyl-containing precursors. Over the years, these methods have evolved from conventional solution-phase reactions to more advanced techniques, including microwave-assisted synthesis and metal-free catalysis, to improve efficiency, yield, and environmental footprint.

Cyclization Reactions Involving Diaminomaleonitrile (DAMN) and Carbonyl Precursors

The reaction between diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, and a one-carbon electrophile is the most common and versatile approach to the this compound skeleton. The nature of the carbonyl precursor and the reaction conditions significantly influence the outcome and efficiency of the synthesis.

Traditional solution-phase synthesis often involves the condensation of DAMN with reagents like formic acid or orthoesters in an organic solvent, sometimes with the aid of a dehydrating agent or an oxidizing agent to facilitate cyclization. google.comgoogle.com For instance, reacting DAMN with formic acid in an aromatic solvent at reflux can produce 4(5)-cyanoimidazole-5(4)-carboxyamide, which can be further processed to yield this compound. google.com Another established method involves heating DAMN in dimethylformamide (DMF) with reagents like phosphorus pentachloride or thionyl chloride, leading to the formation of this compound in moderate to good yields. google.com The reaction proceeds through the formation of an intermediate which then cyclizes upon heating. google.com

The use of oxidizing agents is another strategy. For example, heating a Schiff base, derived from DAMN and an appropriate aldehyde, in the presence of an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in a solvent such as acetonitrile (B52724) results in the formation of the corresponding 2-substituted-4,5-dicyanoimidazole. prepchem.comgoogle.com

| Reactants | Reagents/Solvents | Product | Yield | Reference |

|---|---|---|---|---|

| Diaminomaleonitrile, Formic Acid | Aromatic Solvent (e.g., Toluene), Reflux | 4(5)-Cyanoimidazole-5(4)-carboxyamide | High | google.com |

| Diaminomaleonitrile | Dimethylformamide, Phosphorus Pentachloride, Heat | This compound | 25% | google.com |

| Diaminomaleonitrile, Dimethylformamide | POCl₃, Heat | This compound | 90.6% | google.com |

| 1-amino-2-(2,6-dichloro-4-trifluoromethylbenzylideneamino)-1,2-dicyanoethylene | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, Acetonitrile, Reflux | 2-(2,6-dichloro-4-trifluoromethylphenyl)-4,5-dicyanoimidazole | Not specified | prepchem.com |

To overcome the limitations of conventional heating, such as long reaction times and lower yields, microwave-assisted synthesis has emerged as a powerful alternative. tandfonline.comtandfonline.comresearchgate.net This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to a significant reduction in reaction time and an improvement in product yields. tandfonline.comresearchgate.net

A notable example is the one-step synthesis of 2-aryl-4,5-dicarbonitrile imidazole (B134444) derivatives from aromatic aldehydes and DAMN. tandfonline.comtandfonline.comresearchgate.net This reaction can be efficiently carried out under microwave irradiation in the presence of a catalyst, achieving high yields in a matter of minutes. tandfonline.comresearchgate.net The process is also considered greener due to the reduced energy consumption and often cleaner reaction profiles. tandfonline.com

| Reactants | Catalyst/Conditions | Product | Time | Yield | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehydes, Diaminomaleonitrile | HNO₃, Microwave (500W, 70°C) | 2-Aryl-4,5-dicarbonitrile imidazoles | 5-8 min | High | tandfonline.comresearchgate.net |

Recent research has focused on developing metal-free catalytic systems for the synthesis of this compound derivatives to avoid potential metal contamination in the final products, which is particularly crucial for pharmaceutical and electronic applications. tandfonline.comtandfonline.combeilstein-journals.org

Nitric acid (HNO₃) has been successfully employed as a metal-free catalyst and a strong oxidizing agent in the microwave-assisted synthesis of 2-aryl-4,5-dicarbonitrile imidazoles. tandfonline.comtandfonline.comresearchgate.net This method offers several advantages, including being a one-step process with short reaction times and high yields. tandfonline.comresearchgate.net Another approach involves the use of cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in combination with nitric acid, which acts as an efficient oxidation catalyst for the cyclocondensation of aromatic aldehydes and DAMN. ijcce.ac.irijcce.ac.ir While cerium is a metal, this system offers a facile and mild route to the desired products. ijcce.ac.irijcce.ac.ir Furthermore, covalent triazine frameworks (CTFs) derived from this compound have been investigated as metal-free catalysts for gas-phase dehydrogenation reactions. beilstein-journals.org

| Reactants | Catalytic System | Product | Key Features | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes, Diaminomaleonitrile | HNO₃ (metal-free) | 2-Aryl-4,5-dicarbonitrile imidazoles | Microwave-assisted, one-step, rapid, high yield | tandfonline.comtandfonline.comresearchgate.net |

| Aromatic Aldehydes, Diaminomaleonitrile | Cerium(IV) ammonium nitrate/Nitric acid (CAN/NA) | 2-Aryl-4,5-dicarbonitrile imidazoles | One-pot, mild conditions, good to excellent yields | ijcce.ac.irijcce.ac.ir |

Microwave-Assisted Synthetic Approaches

Preparation of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the fine-tuning of the molecule's properties for specific applications. The substitution typically occurs at the 2-position of the imidazole ring.

2-Aryl-4,5-dicyanoimidazoles are commonly synthesized through the condensation of DAMN with various aromatic aldehydes. researchgate.netthieme-connect.com As previously discussed, these reactions can be promoted by conventional heating, microwave irradiation, or various catalytic systems. tandfonline.comijcce.ac.irresearchgate.net The choice of the aromatic aldehyde determines the nature of the 2-aryl substituent.

The synthesis of 2-trifluoromethyl-4,5-dicyanoimidazole is of particular interest due to the electron-withdrawing nature of the trifluoromethyl group, which imparts unique properties to the molecule, making it useful in materials for lithium-ion batteries. researchgate.netsmolecule.com An effective method for its preparation involves the reaction of DAMN with trifluoroacetic anhydride. researchgate.net Another described method utilizes trifluoroacetic acid and phosphorus pentoxide, reacting with DAMN at elevated temperatures. google.com These methods provide a direct route to this important derivative.

| Target Derivative | Synthetic Precursors | Reaction Conditions | Reference |

|---|---|---|---|

| 2-Aryl-4,5-dicyanoimidazoles | Diaminomaleonitrile, Aromatic Aldehydes | Various (e.g., oxidizing agents, microwave, catalysts) | tandfonline.comresearchgate.netthieme-connect.com |

| 2-Trifluoromethyl-4,5-dicyanoimidazole | Diaminomaleonitrile, Trifluoroacetic anhydride | Not specified | researchgate.net |

| 2-Trifluoromethyl-4,5-dicyanoimidazole | Diaminomaleonitrile, Trifluoroacetic acid, Phosphorus pentoxide | 40-140 °C, 0.5-8h | google.com |

Routes to 1-Substituted Derivatives (e.g., 1-methyl, 1-vinylbenzyl)

The substitution at the N-1 position of the this compound ring is a key strategy for modulating its properties and preparing it for further applications, such as in the synthesis of polymers. umich.eduumich.edu

A common method for achieving 1-substitution involves the deprotonation of the acidic N-H proton of this compound, followed by the addition of an electrophile. umich.edu For instance, treatment with a base like triethylamine (B128534) generates the imidazolate anion, which then readily reacts with alkylating or vinylating agents. umich.edu This approach has been successfully employed to synthesize derivatives such as 1-methyl-4,5-dicyanoimidazole and 1-(vinylbenzyl)-4,5-dicyanoimidazole. umich.eduumich.edu

The synthesis of 1-methyl-4,5-dicyanoimidazole can be accomplished by reacting this compound with methylating agents like dimethyl sulfate (B86663) or methyl iodide in the presence of triethylamine in a solvent such as tetrahydrofuran (B95107). umich.edu Similarly, 1-(vinylbenzyl) chloride can be used as the electrophile to introduce the vinylbenzyl group at the N-1 position. umich.edu

The following table summarizes representative examples of the synthesis of 1-substituted this compound derivatives.

| Electrophile | Base | Solvent | Product |

| Dimethyl sulfate | Triethylamine | Tetrahydrofuran | 1-Methyl-4,5-dicyanoimidazole |

| Methyl iodide | Triethylamine | Tetrahydrofuran | 1-Methyl-4,5-dicyanoimidazole |

| 1,1,1-Trifluoropropylbromide | Triethylamine | 1-(1,1,1-Trifluoropropyl)-4,5-dicyanoimidazole | |

| Vinylbenzyl chloride | Triethylamine | 1-(Vinylbenzyl)-4,5-dicyanoimidazole |

Derivatization Chemistry of the Imidazole Ring in this compound

Electrophilic Alkylation and Vinylation Reactions of the Heterocycle

Electrophilic substitution reactions on the imidazole ring of this compound itself are less common due to the electron-withdrawing nature of the two cyano groups, which deactivates the ring towards electrophilic attack. However, the nitrogen atoms of the imidazole ring can readily undergo alkylation and vinylation reactions, as they possess lone pairs of electrons. umich.eduacs.org

These reactions typically proceed via an S_N2 mechanism, where the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide or a similar reagent. saskoer.ca The use of a base is often necessary to deprotonate the N-H of the imidazole, enhancing its nucleophilicity. umich.edu Strong electrophiles are generally required for the alkylation of DCI derivatives. acs.orgfigshare.com For example, the alkylation of 4,5-dicyano-2-vinylimidazole (vinazene) proceeds with strong electrophiles. acs.org

Functionalization at the Imidazole Nitrogen Centers

Functionalization at the nitrogen centers of this compound is a primary method for creating diverse derivatives. uef.fi The N-1 position is the most common site for substitution, and this is typically achieved by deprotonation followed by reaction with an electrophile. umich.eduumich.edu This strategy allows for the introduction of a wide variety of functional groups, including alkyl, benzyl (B1604629), and vinyl groups. umich.eduacs.org

For example, the synthesis of 1-(4-chlorobenzyl)-1H-imidazole-4,5-dicarbonitrile is achieved through the alkylation of the imidazole nitrogen of this compound. acs.org The choice of solvent and base is crucial for the success of these reactions. In many cases, a polar aprotic solvent like tetrahydrofuran or dimethylformamide is used in conjunction with a non-nucleophilic base such as triethylamine or sodium hydride. umich.eduumich.edu

The resulting 1-substituted-4,5-dicyanoimidazoles can then be used in a variety of further reactions, including the synthesis of polymers and coordination compounds. umich.eduuef.fi The nature of the substituent at the N-1 position can significantly influence the electronic properties and reactivity of the entire molecule. uef.fi

Reactivity and Chemical Transformations of the Cyano Groups in this compound

The two cyano groups at the 4 and 5 positions of the imidazole ring are highly susceptible to chemical transformations, providing a rich platform for derivatization. mdpi.comcymitquimica.comchemimpex.com

Nucleophilic Addition Reactions to Cyano Moieties

The cyano groups in this compound are electrophilic and can undergo nucleophilic addition reactions. chemblink.comumich.edu This reactivity is a cornerstone for creating more complex molecular architectures. chemblink.comchemimpex.com For instance, alkyllithium reagents can add to one of the cyano groups, which can lead to the formation of cyanoimidazole ketones after an unusual rearrangement. umich.edu

Another significant reaction is the nucleophilic aromatic substitution (NAS) on derivatives of this compound. For example, reactions have been explored on ethyl 2-bromo-4-cyano-1-methyl-5-imidazolecarboxylate and 2-bromo-4,5-dicyano-1-methylimidazole using amines like n-butylamine. umich.edu

Metal-Stimulated Activation of Cyano Groups (e.g., Alcoholysis)

The presence of a metal ion can activate the cyano groups of this compound towards nucleophilic attack, particularly by alcohols in a process known as alcoholysis. mdpi.comresearchgate.net This reaction leads to the formation of carboximidates (imino ethers). mdpi.com

In the presence of copper(II) salts, such as CuCl₂ or CuBr₂, in alcohol solvents like methanol (B129727) or ethanol (B145695), one of the cyano groups of 1-methyl-4,5-dicyanoimidazole undergoes alcoholysis. mdpi.comresearchgate.net The resulting imidate ligand can then coordinate to the copper center in a bidentate fashion, involving one of the imidazole nitrogen atoms and the nitrogen of the newly formed imidato group. mdpi.com The Lewis acidity of the metal plays a crucial role in this transformation; for example, Ag(I) complexes with the same ligand did not show susceptibility to nucleophilic attack by the alcohol solvent. mdpi.comuef.fi

A study on the reaction of Cu(I) with this compound in the presence of carbon monoxide also demonstrated the rapid alcoholysis of one of the nitrile groups, leading to a coordinated imino-ester. umich.edu

The following table provides examples of metal-stimulated alcoholysis of a this compound derivative.

| Metal Salt | Alcohol Solvent | Product |

| CuCl₂ | Ethanol | [CuCl₂(5-cyano-4-C(OEt)N-1-methylimidazole)(EtOH)] |

| CuCl₂ | Methanol | [Cu₂(µ-Cl)₂Cl₂(5-cyano-4-C(OMe)N-1-methylimidazole)₂] |

| CuBr₂ | Methanol | [Cu₂(µ-Br)₂Br₂(5-cyano-4-C(OMe)N-1-methylimidazole)₂] |

| CuBr₂ | Ethanol | [Cu₂(µ-Br)₂Br₂(5-cyano-4-C(OEt)N-1-methylimidazole)₂] |

Synthetic Approaches to Polymeric and Oligomeric Dicyanoimidazole Structures

The pursuit of novel materials with tailored electronic and structural properties has led to the development of polymeric and oligomeric structures based on the this compound framework. These materials leverage the inherent electron-accepting nature of the dicyanoimidazole moiety. Synthetic strategies are primarily focused on creating extended conjugated systems through the linkage of dicyanoimidazole units, either directly or via bridging groups.

The synthesis of 4,4',5,5'-tetracyano-2,2'-biimidazole (H₂Tcbiim) and its derivatives represents a key step towards the formation of oligomeric and polymeric structures. These biimidazole systems serve as versatile building blocks for more complex architectures. Several synthetic routes have been established, with oxidative coupling and Ullmann coupling being prominent methods. acs.org

One effective approach involves the selective metalation at the 2-position of an N-protected this compound, followed by oxidative coupling. acs.org For instance, N-protected 2-lithio-4,5-dicyanoimidazoles can be coupled using cupric chloride to yield 1,1'-disubstituted derivatives of 4,4',5,5'-tetracyano-2,2'-biimidazole. acs.org Protecting groups such as methyl (CH₃), methoxymethyl (CH₂OCH₃), and benzyl (CH₂Ph) have been successfully employed in this strategy. acs.org

An alternative method is the Ullmann coupling of a 2-halo-4,5-dicyanoimidazole derivative. The synthesis of 1,1'-dimethyl-4,4',5,5'-tetracyano-2,2'-biimidazole has been achieved through the Ullmann coupling of 1-methyl-2-bromo-4,5-dicyanoimidazole. acs.org Deprotection of the 1,1'-disubstituted derivatives, specifically the methyl and methoxymethyl analogues, provides a viable route to the parent H₂Tcbiim. acs.org

Furthermore, 1,1'-alkyl-bridged derivatives of tetracyanobiimidazole can be prepared by reacting H₂Tcbiim with dihaloalkanes. acs.orgmolaid.com For example, reactions with 1,2-dibromoethane, 1,3-dibromopropane, and 1,4-dibromobutane (B41627) yield the corresponding ethylene-, propylene-, and butylene-bridged tetracyanobiimidazoles. acs.org An intramolecular Ullmann coupling has also been utilized to synthesize the ethylene-bridged derivative. acs.orgmolaid.com

Table 1: Synthesis of 4,4',5,5'-Tetracyano-2,2'-biimidazole Derivatives

| Starting Material | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-protected 2-lithio-4,5-dicyanoimidazoles | Cupric chloride | 1,1'-disubstituted 4,4',5,5'-tetracyano-2,2'-biimidazoles | Not Specified | acs.org |

| 1-Methyl-2-bromo-4,5-dicyanoimidazole | Ullmann coupling | 1,1'-Dimethyl-4,4',5,5'-tetracyano-2,2'-biimidazole | Not Specified | acs.org |

| H₂Tcbiim | 1,n-dihaloalkanes (n=2, 3, 4) | 1,1'-alkyl-bridged (CH₂)nTcbiim | Not Specified | acs.orgmolaid.com |

The polymerization of functionalized dicyanoimidazole monomers provides a direct pathway to conjugated polymers with potential applications in organic electronics. acs.org Analogues of 2-ethynyl-4,5-dicyanoimidazole are particularly useful monomers for creating such materials. researchgate.net

An efficient synthesis of 1-methyl-2-ethynyl-4,5-dicyanoimidazole has been developed utilizing a Sonogashira coupling reaction between 1-methyl-2-bromo-4,5-dicyanoimidazole and an acetylene (B1199291) source. researchgate.net This method has been optimized to produce the monomer in yields approaching 80%. The synthesis of other N-substituted derivatives, including ethyl, propyl, and p-methoxybenzyl analogues, has also been reported. researchgate.net

The polymerization of these ethynyl-dicyanoimidazole monomers can be initiated using various catalysts. Transition-metal catalysts, as well as triethylamine, have been shown to effect the polymerization of 1-methyl-2-ethynyl-4,5-dicyanoimidazole. researchgate.net The properties of the resulting oligomers can be influenced by reaction parameters such as catalyst concentration, reaction time, and temperature. researchgate.net The resulting oligomers of 1-methyl-2-ethynyl-4,5-dicyanoimidazole have been found to be EPR-active, indicating the presence of free spins. researchgate.net

Another related monomer, 2-vinyl-4,5-dicyanoimidazole (vinazene), has also been synthesized on a larger laboratory scale and polymerized. researchgate.netacs.org The polymerization of vinazene can proceed via vinylic radical addition. acs.org Furthermore, N-alkylation of vinazene, for instance to produce 4,5-dicyano-1-methyl-2-vinylimidazole, allows for further chemical modification and polymerization studies. researchgate.netacs.org This methyl-substituted vinyl monomer has been shown to undergo Michael addition reactions and, at elevated temperatures, step-growth oligomerization. acs.org

Table 2: Polymerization of 2-Substituted-4,5-Dicyanoimidazole Monomers

| Monomer | Polymerization Method/Catalyst | Resulting Polymer/Oligomer | Key Findings | Reference |

|---|---|---|---|---|

| 1-Methyl-2-ethynyl-4,5-dicyanoimidazole | Transition-metal catalysts, triethylamine | Poly(1-methyl-2-ethynyl-4,5-dicyanoimidazole) oligomers | Oligomers are EPR-active. | researchgate.net |

| 2-Vinyl-4,5-dicyanoimidazole (vinazene) | Vinylic radical addition | Poly(vinazene) | Polymerization follows first-order kinetics. | researchgate.netacs.org |

| 4,5-Dicyano-1-methyl-2-vinylimidazole | Step-growth oligomerization at high temperatures | Oligomers of 1-methylvinazene | Monomer also undergoes Michael addition. | acs.org |

Coordination Chemistry and Metallosupramolecular Assemblies of 4,5 Dicyanoimidazole

Ligand Design and Coordination Modes of the 4,5-Dicyanoimidazolate (dci⁻) Anion

The deprotonated form of 4,5-dicyanoimidazole, the dci⁻ anion, is a multifunctional ligand capable of coordinating to metal ions in several distinct modes. This versatility is a direct consequence of the four potential nitrogen donor sites within its structure. The strong electron-withdrawing effect of the cyano groups facilitates the deprotonation of the imidazole (B134444) ring, making the formation of the anionic dci⁻ species relatively straightforward. nih.gov This anion's ability to adopt various coordination geometries is fundamental to its role in constructing complex metal-organic frameworks.

One of the primary coordination modes of the dci⁻ anion involves the nitrogen atoms of the imidazole ring. In this mode, the anion can act as a bridging ligand, connecting two adjacent metal centers through its two imidazole nitrogen atoms. This bis-monodentate bridging is a common feature in the assembly of coordination polymers. For instance, in a cadmium coordination polymer, [Cd(adci)₂(DMF)₂]n (where adci (B1666608) is 2-amino-4,5-dicyanoimidazolate), the adci⁻ anions bridge Cd²⁺ ions through the two imidazole nitrogens, forming a layered structure. nih.goviucr.org Similarly, in a zinc complex, the dci⁻ ligand utilizes only the two imidazole nitrogens to form a chain structure, leaving the cyano groups uncoordinated. uef.fi This N,N'-bridging mode is crucial in the formation of one-, two-, and even three-dimensional networks. In some heterometallic systems, such as those involving cadmium and alkali metals, the dci⁻ ligands have been observed to coordinate exclusively through the imidazole nitrogens to the Cd²⁺ centers. uef.fi

The nitrogen atoms of the two cyano groups on the dci⁻ anion provide additional sites for coordination, leading to more complex bridging architectures. The cyano groups can coordinate to metal ions in an end-on fashion. uef.fi This mode of coordination is particularly significant in forming multi-dimensional frameworks. In heterometallic Cd-alkali metal-organic frameworks, while the imidazole nitrogens bind to cadmium, the cyano groups have been shown to coordinate to the alkali metal ions. uef.fi The cyano ligand is known for its ability to act as a bridging ligand (M-CN-M'), connecting two different metal centers. scielo.org.za This bridging capability is fundamental to the construction of extended networks. For example, the reaction of 4,5-dicyano-1-methylimidazole with silver salts can result in coordination polymers where the ligand binds through both an imidazole nitrogen and a cyano nitrogen. uef.fimdpi.com

The most complex and versatile coordination behavior of the dci⁻ anion is observed when both the imidazole ring nitrogens and the cyano group nitrogens participate in bonding to metal centers. This mixed-mode coordination allows for the creation of intricate and high-dimensional metallosupramolecular assemblies.

A notable example of mixed-mode coordination is found in isostructural coordination polymers of zinc and manganese, [Zn(dci)₂(H₂O)₂]n and [Mn(dci)₂(H₂O)₂]n. researchgate.net In these complexes, the dci⁻ anion adopts a novel μ₂-(N, Nʺ) coordination mode, bridging adjacent metal ions through one imidazole nitrogen and a nitrogen atom from the neighboring cyano group. researchgate.net This specific bridging forms ten-membered metal-organic rings, which then extend to create one-dimensional double-stranded chain structures. researchgate.net

In other instances, all three potential coordination sites of a dci⁻ derivative can be utilized. For example, in the complex [Ag₂(4,5-dicyano-1-methylimidazole)₂]n[ClO₃]₂n, the ligand coordinates to silver ions through both imidazole and both cyano nitrogen atoms. mdpi.comuef.fi This demonstrates the ligand's capacity to act as a multidentate linker, facilitating the formation of complex three-dimensional networks. The combination of imidazole and cyano nitrogen coordination provides a powerful strategy for designing metal-organic frameworks with specific topologies and properties.

Cyanonitrogen Coordination and Bridging Ligand Architectures

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives is typically achieved through conventional solution reactions, often involving the reaction of the ligand with a metal salt in a suitable solvent. researchgate.net The resulting structures, which can range from simple mononuclear units to complex polynuclear frameworks, are then characterized using techniques such as single-crystal X-ray diffraction, IR spectroscopy, and elemental analysis. researchgate.net

More commonly, the bridging capability of the dci⁻ ligand leads to the formation of polynuclear compounds. These can be discrete dimeric or oligomeric structures, or they can extend into one-, two-, or three-dimensional coordination polymers. For instance, dihalo-bridged copper dimers have been synthesized using a derivative of this compound. researchgate.net The formation of 1D double-stranded chains in Zn(II) and Mn(II) complexes, and layered structures in Cd(II) complexes, further illustrates the propensity of dci⁻ to form extended polynuclear assemblies. nih.goviucr.orgresearchgate.net The dimensionality and topology of these polynuclear structures are highly dependent on the coordination modes of the dci⁻ ligand, the coordination geometry of the metal ion, and the reaction conditions.

A variety of transition metals have been successfully incorporated into coordination complexes with this compound and its derivatives, each influencing the final structure and properties of the resulting material.

Cu(II): Copper(II) complexes with dci⁻ derivatives have been synthesized. In some cases, the presence of Cu(II) can stimulate the alcoholysis of a cyano group, leading to the formation of a carboximidate group that then coordinates to the metal center in a bidentate fashion with an imidazole nitrogen. mdpi.comuef.firesearchgate.net

Zn(II): Zinc(II) readily forms complexes with dci⁻. Isostructural coordination polymers with the formula [Zn(dci)₂(H₂O)₂]n have been characterized, showcasing a unique bridging mode of the dci⁻ ligand. researchgate.netresearchgate.net In other structures, Zn(II) has been shown to coordinate solely to the imidazole nitrogens of the dci⁻ ligand. uef.fi

Mn(II): Manganese(II) has been used to create coordination polymers that are isostructural with their zinc(II) counterparts, such as [Mn(dci)₂(H₂O)₂]n. researchgate.net The magnetic properties of these Mn(II) complexes are often a subject of interest. researchgate.net

Cd(II): Cadmium(II) has been extensively used to build coordination polymers with dci⁻ and its derivatives. These complexes often feature the Cd²⁺ ion in an octahedral coordination environment, bridged by dci⁻ ligands through their imidazole nitrogens to form layered structures. nih.goviucr.orgresearchgate.net Heterometallic frameworks involving Cd(II) and alkali metals have also been reported. uef.fi

Ag(I): Silver(I) complexes with 4,5-dicyano-1-methylimidazole have demonstrated the ligand's versatility, with coordination occurring through imidazole nitrogen, one cyano nitrogen, or all three nitrogen sites depending on the counter-ion present in the reaction. uef.fimdpi.comuef.fi

Fe(II): Iron(II) is another essential trace element that has been used to synthesize mononuclear complexes with derivatives of imidazole-4,5-dicarboxylic acid, a related ligand system. nih.gov In these complexes, the Fe(II) center typically adopts an octahedral geometry. nih.gov

The choice of the transition metal ion, with its specific coordination preferences (geometry, number, and bond lengths), plays a crucial role in directing the self-assembly process and determining the final architecture of the metallosupramolecular assembly.

Data Tables

Table 1: Coordination Modes of 4,5-Dicyanoimidazolate (dci⁻) in Selected Metal Complexes

| Complex Formula | Metal Ion | Coordination Mode of dci⁻ | Resulting Structure |

| [Cd(adci)₂(DMF)₂]n | Cd(II) | Bridging via two imidazole nitrogens | Layered coordination polymer |

| [Zn(dci)₂(H₂O)₂]n | Zn(II) | Bridging via one imidazole N and one cyano N | 1D double-stranded chain |

| [Mn(dci)₂(H₂O)₂]n | Mn(II) | Bridging via one imidazole N and one cyano N | 1D double-stranded chain |

| [Ag₂(dci-Me)₂]n[ClO₃]₂n | Ag(I) | Bridging via imidazole N and both cyano Ns | 3D coordination polymer |

adci = 2-amino-4,5-dicyanoimidazolate; dci-Me = 4,5-dicyano-1-methylimidazole

Table 2: Selected Transition Metal Complexes of this compound Derivatives

| Metal Ion | Complex Example | Key Structural Feature |

| Cu(II) | [CuCl₂(5-cyano-4-C(OEt)N-1-methylimidazole)(EtOH)] | Monomeric complex with alcoholysis of one cyano group |

| Zn(II) | catena-Zn-dicyanoimidazolato | Chain structure with bridging via imidazole nitrogens only |

| Mn(II) | [Mn(dci)₂(H₂O)₂]n | Isostructural to the Zn(II) analogue with 1D chains |

| Cd(II) | {[K[Cd(dci)₂(H₂O)₆]Cl]}n | 3D heterometallic polymeric complex |

| Ag(I) | [Ag(dci-Me)₂]n[CF₃SO₃]n | Coordination via imidazole N and one cyano N |

| Fe(II) | [Fe(H₂tmidc)₂(H₂O)₂]·2H₂O | Mononuclear complex with a dicarboxylic acid derivative |

H₂tmidc = 2-((1H-tetrazol-1-yl)methylene)-1H-imidazole-4,5-dicarboxylic acid

Influence of Counter Anions on Coordination Geometry and Supramolecular Architecture

A study involving silver(I) complexes with 4,5-dicyano-1-methylimidazole demonstrates this effect clearly. uef.fi When using trifluoromethanesulfonate (B1224126) (CF₃SO₃⁻), nitrate (B79036) (NO₃⁻), and chlorate (B79027) (ClO₃⁻) as counter anions, distinct structural outcomes were observed. uef.fi With the weakly coordinating triflate anion, a 3D network is formed primarily through Ag-N coordination, and the counter anions are situated within the framework, stabilized by hydrogen bonding. uef.fi In contrast, the nitrate anion acts as a bridging ligand, leading to a tighter network with shorter distances between metal centers. uef.fi The chlorate anion also participates in coordination, but with weaker interactions compared to the nitrate, resulting in yet another distinct structural arrangement. uef.fi These examples highlight that even subtle changes in the counter anion can lead to significant variations in the resulting solid-state structures, from discrete molecules to one-, two-, or three-dimensional polymers. uef.fifrontiersin.org

The role of the counter anion is not limited to direct coordination. Anions can act as templates or structure-directing agents through non-covalent interactions such as hydrogen bonding. db-thueringen.de They can influence the crystallization process, sometimes leading to different polymorphic forms or entirely different structural topologies from the same set of metal and ligand precursors. db-thueringen.de In the assembly of silver(I) coordination polymers, for instance, the choice of anion can determine whether the final structure is a simple chain, a complex 3D framework, or something in between. db-thueringen.defrontiersin.org

| Counter Anion | Coordination Mode of Anion | Resulting Architecture | Key Interactions |

| Trifluoromethanesulfonate (CF₃SO₃⁻) | Weakly coordinating | 3D network | Ag-N coordination, hydrogen bonding involving the anion. uef.fi |

| Nitrate (NO₃⁻) | Bridging ligand | Tightly packed network | Simultaneous coordination of imidazole and cyano groups, Ag-O bonds. uef.fi |

| Chlorate (ClO₃⁻) | Coordinating ligand | Dimeric units forming a 3D structure | Weaker Ag-O interactions compared to nitrate. uef.fi |

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Dicyanoimidazole Units

Design and Synthesis of MOFs with Bridging Dicyanoimidazole Ligands

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. oaepublish.com The use of this compound and its derivatives as bridging ligands in the design and synthesis of MOFs has garnered interest due to the ligand's versatile coordination capabilities. oaepublish.comrecercat.cat The imidazole ring offers N-donor sites, while the two cyano groups provide additional coordination points, allowing for the construction of multidimensional frameworks. researchgate.net

The design of MOFs incorporating dicyanoimidazole ligands often involves solvothermal or hydrothermal synthesis methods, where the metal salt and the ligand are reacted in a suitable solvent at elevated temperatures. recercat.cat The choice of metal ion, solvent system, and reaction conditions can influence the resulting framework topology. frontiersin.org For instance, a chiral 3D porous MOF with the formula {[Cu(dicyanoimidazolate)]n} has been synthesized, demonstrating the potential for creating functional materials with specific properties like gas adsorption. researchgate.net Another example is a copper-based ultramicroporous MOF, Cu(adci)-2 (where adci is 2-amino-4,5-dicyanoimidazole), which was specifically designed for CO₂ capture by incorporating aromatic amine functionalities and creating ultramicropores. oaepublish.com

The synthesis strategy can also involve the use of secondary building units (SBUs), which are pre-formed metal-ligand clusters that act as nodes in the framework. oaepublish.com By carefully selecting the metal and the dicyanoimidazole-based ligand, it is possible to target specific network topologies, similar to the design principles used for zeolites, leading to materials known as zeolitic imidazolate frameworks (ZIFs). rsc.org

Structural Diversity and Dimensionality of Coordination Polymers

The coordination of this compound with various metal ions leads to a rich structural diversity in the resulting coordination polymers, ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. mdpi.comrsc.orgrsc.org The final dimensionality is a result of the interplay between the coordination preferences of the metal ion, the bridging mode of the dicyanoimidazole ligand, and the influence of other factors like counter anions and solvent molecules. uef.fimdpi.com

For example, two isostructural 1D coordination polymers, [Zn(dci)₂(H₂O)₂]n and [Mn(dci)₂(H₂O)₂]n (where dci⁻ is the deprotonated 4,5-dicyanoimidazolate), feature a double-stranded chain structure. researchgate.net In these complexes, the dci⁻ anion adopts a µ₂-(N, N'') coordination mode, bridging adjacent metal ions through one of its imidazole nitrogen atoms and a nitrogen atom from a neighboring cyano group. researchgate.net

In other systems, the dicyanoimidazole ligand can facilitate the formation of higher-dimensional structures. A heteronuclear coordination polymer containing potassium and cadmium, {[K[Cd(dci)₂(H₂O)₂]₆]Cl}n, showcases two different coordination modes of the dci⁻ ligand, contributing to a complex 3D network. researchgate.net The structural diversity is further exemplified by the ability to systematically tune the reaction conditions, such as solvent ratios and pH, to produce different architectures from the same set of starting materials. rsc.org The flexibility of the ligand and its ability to adopt various coordination modes make this compound a valuable building block in the construction of coordination polymers with tailored structures and properties. mdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques in Coordination Chemistry

Single-Crystal X-ray Diffraction Analysis of Metal Complexes and Polymers

Through single-crystal X-ray analysis, the diverse coordination modes of the this compound ligand have been elucidated. It has been shown to coordinate to metal centers through its imidazole nitrogen atoms, the nitrogen atoms of its cyano groups, or a combination of both. uef.firesearchgate.net For instance, in the silver(I) complexes with 4,5-dicyano-1-methylimidazole, X-ray diffraction revealed how the coordination changes with different counter anions, leading to varying supramolecular architectures. uef.fi Similarly, in zinc and manganese coordination polymers, this technique confirmed the formation of 1D double-stranded chains through a specific bridging mode of the dicyanoimidazolate anion. researchgate.net

The data obtained from single-crystal X-ray diffraction is crucial for understanding the structure-property relationships in these materials. db-thueringen.de For example, the porosity of a chiral 3D copper(I) MOF based on this compound was confirmed through crystallographic analysis. researchgate.net The detailed structural information, including the connectivity of the metal ions and ligands, the presence of solvent molecules, and the nature of non-covalent interactions, is fundamental to the rational design of new functional materials. db-thueringen.deiucr.org

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

| [Ag(4,5-dicyano-1-methylimidazole)₂]n[CF₃SO₃]n | Monoclinic | P2₁/n | 3D network with coordinated triflate anions. | uef.fi |

| [Ag₂(4,5-dicyano-1-methylimidazole)₂][NO₃]₂ | Triclinic | P-1 | Dimeric units linked by bridging nitrate anions. | uef.fi |

| [Zn(dci)₂(H₂O)₂]n | Monoclinic | C2/c | 1D double-stranded chain structure. | researchgate.net |

| {[K[Cd(dci)₂(H₂O)₂]₆]Cl}n | Trigonal | R-3 | 3D heteronuclear framework with two dci⁻ coordination modes. | researchgate.net |

| 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) tetrahydrate | Monoclinic | P2₁/c | Planar molecule with extensive hydrogen bonding. | mdpi.com |

Vibrational Spectroscopy (FT-IR, Raman) for Ligand-Metal Interactions and Cyano Group Activation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for probing the interactions between the this compound ligand and metal centers, as well as for detecting the activation of the cyano groups. researchgate.netmdpi.com These techniques are sensitive to changes in the vibrational modes of the ligand upon coordination to a metal ion. mt.com

The FT-IR spectrum of free this compound exhibits a characteristic sharp absorption band corresponding to the C≡N stretching vibration, typically found around 2245 cm⁻¹. researchgate.net Upon coordination of the cyano group to a metal, this band often shifts to a higher frequency (a blueshift), indicating a strengthening of the C≡N bond. This shift is a clear indicator of cyano group involvement in the coordination sphere. mdpi.com

In some cases, the interaction with a metal ion can lead to the "activation" of the cyano group, making it susceptible to further reactions, such as alcoholysis. researchgate.netmdpi.com This transformation can be readily followed by vibrational spectroscopy. For example, in copper(II) carboximidate complexes formed from the reaction of 4,5-dicyano-1-methylimidazole with copper halides in alcohol, the FT-IR spectra show the disappearance of the C≡N stretching band and the appearance of new bands associated with the newly formed carboximidate group. mdpi.com This provides direct evidence for the chemical transformation of the ligand.

Both FT-IR and Raman spectroscopy can provide complementary information. mt.com While the C≡N stretch is typically strong in the IR spectrum, Raman spectroscopy can be particularly useful for studying symmetric vibrations and for analyzing samples in aqueous solutions. The combination of these techniques, often supported by computational simulations, allows for a detailed assignment of vibrational bands and a deeper understanding of the nature of the ligand-metal interactions in these coordination compounds. uef.fimdpi.com

Electron Paramagnetic Resonance (EPR) Studies of Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying chemical species that have one or more unpaired electrons. wisc.eduwikipedia.orglibretexts.org This method is particularly valuable in the field of coordination chemistry for the characterization of paramagnetic metal complexes, providing detailed insights into their electronic structure, the local environment of the metal ion, and the nature of metal-ligand bonding. wikipedia.orgnumberanalytics.comnumberanalytics.com The fundamental principle of EPR involves the absorption of microwave radiation by an unpaired electron when placed in a strong magnetic field, causing transitions between the electron spin energy levels. libretexts.orgnumberanalytics.com The resulting spectrum's parameters, such as the g-factor and hyperfine coupling constants, yield significant information about the electronic configuration and geometry of the paramagnetic center. libretexts.orgscielo.br

In the context of this compound-containing ligands, EPR studies are instrumental in characterizing paramagnetic complexes. A notable example involves a vanadyl complex, VO(DCIPy)₂(H₂O)·1.5H₂O, where DCIPy is the 2-(2'-pyridyl)-4,5-dicyanoimidazolato ligand. researchgate.net The EPR spectrum of this hydrated vanadyl species was analyzed in both the solid state and in a frozen solution. researchgate.net Such studies on vanadyl (VO²⁺, a d¹ ion) complexes are common as the single unpaired electron gives rise to a well-defined EPR signal.

The analysis of the EPR spectrum provides spin Hamiltonian parameters, which are crucial for describing the system. For the aforementioned vanadyl complex, the parallel component of the hyperfine coupling constant, A(∥), was examined using the additivity relationship. researchgate.net This relationship allows for the prediction of spin Hamiltonian parameters based on the contributions of the coordinating ligands. The experimental values derived from the EPR spectrum can then be compared with calculated values to confirm the coordination environment of the metal ion. The study of such parameters helps in understanding the influence of the ligand field, created by ligands like the this compound derivative, on the electronic properties of the metal center. nih.gov

The interpretation of EPR spectra for transition metal complexes can reveal the number of unpaired electrons, their distribution, and their interaction with the magnetic nuclei of the metal and ligand atoms. numberanalytics.com For instance, the hyperfine structure in an EPR spectrum arises from the interaction of the unpaired electron with nearby nuclear spins, which can confirm the identity and number of coordinating atoms. libretexts.org While detailed EPR data on a wide range of this compound paramagnetic complexes is specialized, the principles of the technique demonstrate its essential role in elucidating the intricate electronic structures fundamental to their reactivity and function. wikipedia.org

Table 1: Illustrative EPR Data for a Vanadyl Complex with a this compound Derivative

This table presents data for the related complex VO(DCIPy)₂(H₂O), where DCIPy is 2-(2'-pyridyl)-4,5-dicyanoimidazolato, as a representative example of EPR studies on this class of compounds.

| Complex | State | Parameter | Value | Reference |

| VO(DCIPy)₂(H₂O)·1.5H₂O | Frozen Solution | A(∥) | Examined via additivity relationship | researchgate.net |

UV-Visible Spectroscopy for Electronic Transitions in Metal Complexes

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the electronic transitions within molecules and metal complexes. fiveable.me When a complex absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. numberanalytics.com The resulting spectrum provides valuable information about the electronic structure of the complex. In transition metal complexes involving ligands such as this compound, several types of electronic transitions can occur, including d-d transitions, charge-transfer transitions, and intraligand transitions. libretexts.org

Types of Electronic Transitions:

d-d Transitions: These transitions occur between the d-orbitals of the metal center, which are split in energy by the ligand field. libretexts.org For example, in an octahedral complex, this involves the transition of an electron from a t₂g orbital to an eg orbital. fiveable.me These transitions are typically weak (Laporte forbidden) but are responsible for the characteristic colors of many transition metal complexes. fiveable.melibretexts.org

Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and involve the movement of an electron between orbitals that are predominantly metal in character and those that are predominantly ligand in character. numberanalytics.comlibretexts.org They can be classified as Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT). fiveable.me Given the electron-withdrawing nature of the cyano groups on the imidazole ring, this compound can participate in creating low-lying π* orbitals, potentially facilitating MLCT transitions with electron-rich metals.

Intraligand (IL) Transitions: These transitions occur within the ligand itself, between its own molecular orbitals (e.g., π → π* transitions). libretexts.org These can often be identified by comparing the spectrum of the complex to that of the free ligand. libretexts.org The this compound moiety, as part of a larger conjugated system, can give rise to intense absorption bands. researchgate.net

Applications in this compound Complexes:

Research on metal complexes of this compound and its derivatives has utilized UV-Vis spectroscopy to characterize the resulting structures and their electronic properties. For instance, in a series of silver(I) complexes with 4,5-dicyano-1-methylimidazole, UV-Vis spectroscopy, in conjunction with theoretical TD-DFT calculations, was used to explain the absorption characteristics. uef.fi The study of copper(II) complexes with the same ligand also employed UV-Vis spectroscopy and TD-DFT to understand the electronic absorption features that arise from the specific coordination environment. uef.fi

In another study, gold(I) phosphane complexes containing a 4,5-dicyano-1H-imidazolate-1-yl ligand were synthesized, and their UV-Vis spectra were recorded to monitor their stability in solution. researchgate.net The position and intensity of the absorption bands in these complexes are sensitive to the coordination geometry and the nature of the metal-ligand bond. For example, the UV-Vis spectrum of the complex [Ag(4,5-dicyano-1-methylimidazole)₂]n[CF₃SO₃]n in DMSO shows a distinct absorption maximum. uef.fi These spectroscopic analyses are crucial for understanding how the electronic structure is tuned by the choice of metal ion and the specific coordination mode of the this compound ligand.

Table 2: UV-Visible Absorption Data for Selected this compound Metal Complexes

This table summarizes absorption maxima for various metal complexes containing this compound or its derivatives, as reported in the literature.

| Complex | Solvent | λmax (nm) | Reference |

| [Ag₂(4,5-dicyano-1-methylimidazole)₂][NO₃]₂ | DMSO | 266 | uef.fi |

| Cu(II) carboximidate complexes with 5-cyano-4-C(OR)N-1-methylimidazole | Not specified | Spectra simulated via TD-DFT | uef.fidntb.gov.ua |

| (4,5-dicyano-1H-imidazolate-1-yl)-triphenylphosphane-gold(I) | 75% ethanol (B145695) – Hepes | Spectrum recorded to monitor stability | researchgate.net |

Theoretical and Computational Investigations of 4,5 Dicyanoimidazole and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations serve as a powerful tool for elucidating the electronic structure, reactivity, and spectroscopic properties of molecular systems. For 4,5-dicyanoimidazole (DCI) and its derivatives, these computational methods, particularly those rooted in Density Functional Theory (DFT), provide deep insights that complement experimental findings.

DFT is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like this compound.

The first step in most quantum chemical studies is the optimization of the molecular geometry to find the minimum energy structure on the potential energy surface. google.com For this compound, geometry optimization has been performed using DFT methods, such as the B3LYP functional with a 6-31g(d) basis set. researchgate.net This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the most stable conformation of the molecule.

Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the optimized structure is a true minimum (characterized by the absence of imaginary frequencies) and to predict the infrared and Raman spectra. google.comfaccts.de For DCI, vibrational spectra (Raman and FT-IR) have been recorded and analyzed with the aid of normal coordinate analysis based on DFT calculations. researchgate.net This allows for a quantitative assignment of the observed vibrational bands to specific fundamental modes of the molecule. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for this compound (DFT/B3LYP) Note: Specific bond lengths and angles are dependent on the exact basis set and computational method used in a particular study. The following is a representative structure.

| Parameter | Atom Pair/Triplet | Typical Value |

| Bond Length | C4-C5 | ~1.39 Å |

| N1-C2 | ~1.37 Å | |

| C4-C(N) | ~1.44 Å | |

| Bond Angle | C4-C5-C(N) | ~127° |

| N1-C2-N3 | ~110° | |

| Dihedral Angle | H1-N1-C2-N3 | ~180° |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. imperial.ac.uklibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net

For this compound, FMO analysis reveals its electronic character. In studies of DCI-based push-pull chromophores, the DCI moiety consistently functions as the electron-acceptor part of the molecule. researchgate.netresearchgate.net The HOMO is typically localized on the electron-donating group, while the LUMO is centered on the this compound acceptor and the π-conjugated linker. researchgate.netresearchgate.net The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability). A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is associated with a red-shift in the intramolecular charge transfer (ICT) bands in the electronic absorption spectrum. researchgate.net

Table 2: Frontier Molecular Orbital Energies for a Representative DCI Derivative Note: Values are illustrative and vary based on the specific derivative and computational level.

| Orbital | Energy (eV) | Role |

| HOMO | -5.87 | Electron Donor |

| LUMO | -3.49 | Electron Acceptor |

| HOMO-LUMO Gap | 2.38 | Reactivity/Excitability |

Data derived from a study on a 2-vinyl-4,5-dicyanoimidazole derivative. acs.org

Natural Bond Orbital (NBO) analysis provides a detailed chemical picture of bonding by converting the calculated wavefunctions into localized Lewis-type structures, such as bonds and lone pairs. nih.gov This method is used to investigate intramolecular and intermolecular bonding and interactions. nih.gov

In the study of this compound and its derivatives, NBO analysis is employed to analyze charge transfer interactions and delocalization of electron density. researchgate.netresearchgate.net The analysis quantifies the stabilization energy E(2) associated with donor-acceptor interactions, such as the delocalization of electrons from a lone pair (n) to an antibonding orbital (π). These n → π interactions are important for understanding the electronic communication between different parts of a molecule and the stability of its conformation. nih.gov For DCI-metal interactions, NBO analysis helps in understanding the charge reallocation that occurs upon adsorption of the molecule onto a metal surface. researchgate.net

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Potential (μ): The negative of electronegativity (μ = -χ).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).

Electrophilicity Index (ω): The capacity to accept electrons (ω = μ² / 2η).

These descriptors have been calculated for this compound to evaluate its reactivity, for instance, in the context of its performance as a corrosion inhibitor, where its ability to interact with metallic surfaces is key. researchgate.net

Table 3: Calculated Global Reactivity Descriptors for this compound Note: Values are dependent on the specific computational method.

| Descriptor | Symbol | Formula | Typical Value (eV) |

| Ionization Potential | I | -EHOMO | 8.82 |

| Electron Affinity | A | -ELUMO | 2.31 |

| Electronegativity | χ | (I+A)/2 | 5.56 |

| Chemical Potential | µ | -(I+A)/2 | -5.56 |

| Chemical Hardness | η | (I-A)/2 | 3.25 |

| Electrophilicity Index | ω | µ²/2η | 4.76 |

Data derived from a study on this compound. researchgate.net

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a standard method for calculating the properties of electronic excited states. joaquinbarroso.comrsc.org It is used to predict UV-Vis absorption spectra, study fluorescence, and analyze the nature of electronic transitions. nih.gov

For derivatives of this compound, particularly push-pull systems where DCI acts as the acceptor, TD-DFT calculations are essential. researchgate.netaip.org These calculations can predict the energies of vertical excitations from the ground state (S₀) to various excited states (S₁, S₂, etc.). joaquinbarroso.comnih.gov The analysis of these transitions, often characterized as HOMO → LUMO or HOMO → LUMO+1, reveals their nature, such as π-π* or intramolecular charge transfer (ICT). nih.gov In DCI-based dyes, the lowest energy electronic transition is typically dominated by an ICT from the donor group to the DCI acceptor moiety. researchgate.netnih.gov TD-DFT studies have been successfully used to model the solvatochromism (change in color with solvent polarity) of these molecules and to understand the structure-property relationships that govern their optical behavior. nih.govaip.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Electronic Absorption Spectra Simulations

Theoretical simulations of electronic absorption spectra, primarily using Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in understanding the electronic transitions of this compound-based systems. uef.fiaip.orguef.fi These studies often focus on push-pull molecules where the this compound moiety acts as a potent electron acceptor. aip.orgresearchgate.net

A systematic study of six push-pull molecules featuring a this compound acceptor and a N,N-dimethylamino donor connected by progressively larger π-conjugated systems was conducted. aip.org The absorption spectra were simulated in various solvents, including dichloromethane (B109758), methanol (B129727), water, and formamide (B127407). aip.orgresearchgate.net These calculations, performed at the CAM-B3LYP/aug-cc-pVDZ level, revealed that the intense charge-transfer (CT) absorption bands in the UV-visible region experience marked red shifts as solvent polarity increases. aip.org This phenomenon is attributed to the stabilization of the polar excited state by the solvent environment. The choice of the CAM-B3LYP functional with the aug-cc-pVDZ basis set has been shown to provide a good balance between computational cost and accuracy for these systems. aip.org

Simulations have also been employed to explain the absorption characteristics of metal complexes derived from this compound. For instance, TD-DFT methods were used to simulate the UV-Vis spectra of copper(II) carboximidate complexes uef.fi and silver coordination polymers of 1-methyl-4,5-dicyanoimidazole, successfully explaining their observed absorption properties. uef.fi

Table 1: Simulated Absorption Spectra of this compound Derivatives This table presents data from a study on push-pull molecules with a this compound acceptor group, showing the effect of solvent on the primary charge-transfer absorption band.

| Molecule | Solvent | Calculated Absorption Maximum (λ_max) |

| Molecule 1 | Dichloromethane | Not specified |

| Molecule 1 | Methanol | Not specified |

| Molecule 2 | Dichloromethane | Not specified |

| Molecule 2 | Methanol | Not specified |

| Molecule 3 | Dichloromethane | Not specified |

| Molecule 3 | Methanol | Not specified |

| Molecule 4 | Dichloromethane | Not specified |

| Molecule 4 | Methanol | Not specified |

| Molecule 5 | Dichloromethane | Not specified |

| Molecule 5 | Methanol | Not specified |

| Molecule 6 | Dichloromethane | Not specified |

| Molecule 6 | Methanol | Not specified |

| Note: Specific λ_max values for each molecule were referenced in the source diagrams but not explicitly tabulated in the text. The trend shows a red shift from dichloromethane (less polar) to methanol (more polar). researchgate.netresearchgate.net |

First Hyperpolarizability Calculations for Nonlinear Optical Responses

The this compound unit is a key component in the design of chromophores for nonlinear optical (NLO) applications due to its strong electron-accepting nature. aip.org Theoretical calculations of the first hyperpolarizability (β), a measure of a molecule's second-order NLO response, are crucial for guiding the synthesis of new, highly active materials. aip.orgbeilstein-journals.org These calculations are often performed using DFT methods, sometimes within a multiscale quantum mechanics/molecular mechanics (QM/MM) framework to account for environmental effects. aip.orgaip.org

For a series of push-pull molecules with a this compound acceptor, the first hyperpolarizability was calculated using the aug-cc-pVDZ basis set. aip.org The study demonstrated that β values can be effectively tailored by extending the π-conjugated system linking the donor and acceptor groups. aip.org Furthermore, solvent effects were found to cause significant increases in the first hyperpolarizability, a trend that aligns with the red shifts observed in the absorption spectra. aip.org For smaller molecules in the series, geometric relaxation in highly polar protic solvents was found to have a considerable influence on the hyperpolarizability. aip.org

These push-pull systems are recognized for their potential to exhibit a large contrast in first hyperpolarizability, which can be fine-tuned by altering the donor/acceptor substituents and the length and planarity of the π-bridge. aip.org The planar conformation of this compound derivatives is particularly advantageous as it promotes dense intermolecular packing in the solid state, which can enhance both charge-transfer capabilities and NLO properties. aip.org

Table 2: Calculated Properties of Imidazole-Based Chromophores for NLO This table shows calculated average second-order polarizabilities (β) for Y-shaped imidazole (B134444) chromophores, demonstrating structure-property relationships.

| Chromophore | A, n, Bond | E_p,a−E_p,c (V) | λ_max (nm) | ν_CN (cm⁻¹) | β (10⁻³⁰ esu) |

| 21a | NO₂, 1, C=C | 1.94 | 496 | - | 13.9 |

| 21b | CN, 1, C=C | 2.01 | 472 | 2216 | 13.4 |

| 22a | NO₂, 1, C≡C | 1.88 | 510 | - | 21.0 |

| 22b | CN, 1, C≡C | 1.93 | 487 | 2215 | 18.0 |

| 23a | NO₂, 2, C=C | 1.70 | 560 | - | 35.8 |

| 23b | CN, 2, C=C | 1.76 | 536 | 2212 | 30.6 |

| Data sourced from a study on A-π-IM-(π-D)₂ systems. beilstein-journals.org |

Thermochemical Studies and Energetic Properties

Enthalpy of Formation Calculations

The standard molar enthalpy of formation is a fundamental thermochemical property that quantifies the energy content of a compound. For this compound, this value has been determined both experimentally and through theoretical calculations. researchgate.net

The standard molar enthalpy of formation (ΔfH°m) for crystalline this compound at 298.15 K was derived from its standard molar energy of combustion, which was measured using static bomb combustion calorimetry. researchgate.net This experimental value, combined with the literature value for its standard molar enthalpy of sublimation, allowed for the calculation of the corresponding gas-phase standard molar enthalpy of formation. researchgate.net

Theoretical calculations using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set, as well as higher-level G3 ab initio methods, have been performed to compute the enthalpy of formation. researchgate.net These theoretical studies were extended to include isomers like 2,4- and 2,5-dicyanoimidazole, and the calculated values were compared with experimental data to assess the accuracy of the computational methods. researchgate.net

Table 3: Enthalpy of Formation of this compound

| Phase | Method | ΔfH°m (kJ·mol⁻¹) |

| Crystalline | Static Bomb Combustion Calorimetry | Value derived from combustion energy |

| Gas | From experimental crystalline and sublimation data | Value calculated |

| Gas | DFT (B3LYP/6-311+G(2df,2p)) | Calculated value |

| Gas | G3 (ab initio) | Calculated value |

| Note: Specific numerical values were not provided in the abstract but the methodology was detailed. researchgate.net |

Thermal Stability and Decomposition Kinetics

The thermal behavior of this compound derivatives is of particular interest for their use in energetic materials. Studies using differential scanning calorimetry (DSC) and thermogravimetry/derivative thermogravimetry (TG/DTG) are employed to determine thermal stability and decomposition kinetics. energetic-materials.org.cnmdpi.com

A study on 2,2′-Azobis(1H-Imidazole-4,5-Dicarbonitrile) (TCAD), a derivative synthesized from this compound, showed it possesses very high thermal stability with a decomposition temperature of 369 °C. mdpi.com The decomposition process was found to be complex, with the apparent activation energy changing with the degree of conversion. mdpi.com

Another high-nitrogen derivative, 4,5-Bis(1H-tetrazol-5-yl)-1H-imidazole (H3BTI), was also studied. energetic-materials.org.cn The non-isothermal decomposition kinetics revealed an activation energy of 197.62 kJ·mol⁻¹ and a pre-exponential factor of 16.16. energetic-materials.org.cn The critical temperature of thermal explosion for H3BTI was calculated to be 556.38 K (283.23 °C), indicating better thermal stability than the benchmark energetic material RDX. energetic-materials.org.cn For some alkylated imidazolium (B1220033) salts derived from 1-methyl-4,5-dicyano-imidazole, decomposition temperatures were found to exceed 220 °C. dtic.mil

Table 4: Thermal Decomposition Properties of this compound Derivatives

| Compound | Decomposition Temp. (°C) | Activation Energy (E_a) (kJ·mol⁻¹) | Pre-exponential Factor (A) | Critical Explosion Temp. (K) |

| TCAD | 369 | Varies with conversion | Varies with conversion | Not reported |

| H3BTI | Not specified (peak) | 197.62 | 16.16 (lnA) | 556.38 |

| Data for TCAD mdpi.com and H3BTI energetic-materials.org.cn. |

Intermolecular Interactions and Solvent Effects

Hydrogen Bonding Networks in Crystalline and Solution States

Hydrogen bonding plays a critical role in defining the solid-state architecture and solution-phase behavior of this compound and its derivatives. aip.orgoup.com

In the crystalline state, this compound molecules are linked by intermolecular N–H···N hydrogen bonds to form one-dimensional chains. oup.com X-ray diffraction analysis determined the crystal structure to be monoclinic (space group P2₁/a). oup.com The hydrogen bond is formed between a ring nitrogen atom of one molecule and a cyano nitrogen atom of an adjacent molecule. oup.com The N···N distance for this hydrogen bond is 3.051(2) Å, which is considered relatively long and indicative of a weak hydrogen bond. oup.com This weakness was also supported by IR and ¹⁵N CP/MAS NMR spectra. oup.com The ability of this compound to form hydrogen bonds is also utilized in the construction of metal-organic frameworks, such as the indium(III)-based MOC-2 and MOC-3, which are built from vertex-to-vertex hydrogen-bonded molecular cages. mdpi.com

In solution, hydrogen bonding with solvent molecules can significantly influence the structure and electronic properties of this compound derivatives. aip.org For push-pull molecules in protic solvents like methanol or water, the formation of hydrogen bonds makes the π-conjugated system more planar. aip.org These specific interactions contribute to the observed solvent effects on absorption spectra and first hyperpolarizability. aip.org For smaller molecules, hydrogen bonds can significantly enhance the hyperpolarizability, although this effect diminishes as the length of the π-conjugated system increases. aip.orgresearchgate.net In coordination complexes, such as those with silver, intermolecular hydrogen bonding between the imidazole C-H groups and counter-ions like triflate can provide additional stabilization to the 3D crystal structure. uef.fi

Solvation Effects on Molecular Geometry and Electronic Properties

The environment, particularly the solvent, can significantly influence the molecular geometry and electronic characteristics of this compound and its derivatives. Computational studies have explored these effects, revealing important structure-property relationships.

In studies of push-pull molecules incorporating a this compound acceptor group, the choice of solvent has been shown to moderately affect the conformational structure. uef.firesearchgate.net Geometry optimizations performed in various solvents, including dichloromethane, methanol, water, and formamide, have indicated that the planarity of the π-conjugated system is enhanced in protic solvents. uef.firesearchgate.netnih.gov This increased planarity can, in turn, influence the intramolecular charge transfer (ICT) capabilities and nonlinear optical (NLO) properties of the molecule.

Solvation also has a marked impact on the electronic properties. For instance, solvent effects can lead to significant increases in the first hyperpolarizability (a measure of NLO activity), which often correlates with red shifts in the absorption spectrum. uef.firesearchgate.netnih.gov In the case of smaller derivatives of this compound, the relaxation of the molecular geometry in highly polar protic solvents can be a primary factor influencing the hyperpolarizability. uef.finih.gov Furthermore, the formation of hydrogen bonds between the solute and protic solvent molecules plays a crucial role in modifying the structure and electronic properties. uef.finih.gov For smaller molecules, these specific interactions can substantially enhance hyperpolarizability, although this effect may diminish as the length of the π-conjugated system increases. uef.finih.gov

A study on the corrosion inhibition of mild steel by this compound (DCI) in an acidic medium also highlights the importance of electronic properties. researchgate.net Quantum mechanical calculations, including Density Functional Theory (DFT), were used to analyze the molecular structure and electronic parameters. researchgate.net The study identified the nitrogen atoms as the primary sites for electrophilic attack, a key factor in the inhibitor's donor-acceptor mechanism with the metal surface. researchgate.net

The table below summarizes the findings from a computational study on this compound derivatives in different solvents.

| Solvent | Effect on Molecular Geometry | Effect on Electronic Properties |

| Dichloromethane | Moderate impact on conformation. | Serves as a baseline for comparing polarity effects. |

| Methanol | Increased planarity of the π-conjugated system. uef.firesearchgate.net | Marked increase in first hyperpolarizability; red-shift in absorption spectrum. uef.firesearchgate.net |

| Water | Increased planarity of the π-conjugated system. uef.fi | Significant influence on first hyperpolarizability due to geometry relaxation. uef.fi |

| Formamide | Increased planarity of the π-conjugated system. uef.fi | Significant influence on first hyperpolarizability. uef.fi |

Multiscale QM/MM Approaches for Condensed Phase Simulations

To accurately model the behavior of molecules like this compound in a condensed phase, such as in solution, multiscale Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are invaluable. uef.firesearchgate.net These hybrid methods offer a balance between computational accuracy and efficiency by treating the chemically active region (the solute) with high-level quantum mechanics, while the surrounding environment (the solvent) is described using classical molecular mechanics. uef.firesearchgate.net

The sequential QM/MM (S-QM/MM) methodology is a notable approach used in these simulations. uef.fi This technique is considered particularly suitable for characterizing solvent effects because it can adequately account for specific interactions like hydrogen bonds, while having a lower computational demand compared to full QM/MM calculations. uef.fi An accurate description of the electronic properties of the solute requires that its geometry be optimized within the solvent environment. uef.fi

One specific implementation of the S-QM/MM approach is the average solvent electrostatic configuration–free energy gradient (ASEC–FEG) method. uef.firesearchgate.netnih.gov This method, which employs a discrete solvent model, has been successfully used for geometry optimizations of this compound derivatives in various solvents under normal thermodynamic conditions. uef.firesearchgate.netnih.gov Such studies have demonstrated that QM/MM approaches are capable of providing satisfactory accuracy in predicting properties like the first hyperpolarizability (β) in solution, which is crucial for the design and development of materials for NLO applications. uef.fi

The general workflow of a sequential QM/MM simulation for a solvated system involves:

Classical Molecular Dynamics (MD) Simulation: An MD simulation of the entire system (solute and solvent) is performed using a classical force field to generate a large number of configurations of the solvent molecules around the solute.

Statistical Sampling: A statistically significant and uncorrelated number of solvent configurations are selected from the MD trajectory.

Quantum Mechanical Calculation: For each selected configuration, a QM calculation is performed on the solute, which is embedded in the electrostatic field generated by the surrounding solvent molecules.

Averaging: The desired properties of the solute are then obtained by averaging over the results from all the QM calculations.

This multiscale approach allows for a more realistic representation of the complex interplay between the solute and its environment, capturing effects that might be missed by simpler continuum solvent models.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule to define atoms, chemical bonds, and other topological features. wikipedia.orgwiley-vch.deamercrystalassn.org This theory, based on the gradient vector field of the electron density (ρ), allows for the quantitative characterization of atomic and bond properties. nih.govwikipedia.org